molecular formula C9H13FN4 B2968462 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine CAS No. 880063-38-7

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B2968462
CAS No.: 880063-38-7
M. Wt: 196.229
InChI Key: VVRJUHWRWDOBMR-UHFFFAOYSA-N
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Description

Chemical Structure:
5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a 2,4-disubstituted pyrimidine derivative with a fluorine atom at position 5, a pyrrolidin-1-yl group at position 2, and a methylamine substituent at position 2. This scaffold is optimized for interactions with biological targets, particularly enzymes involved in purine biosynthesis and kinase signaling pathways.

Synthesis:
The compound is synthesized via nucleophilic substitution reactions. For example, intermediates such as 2-chloro-5-fluoropyrimidin-4-amine are reacted with pyrrolidine under basic conditions (e.g., DIEA in NMP at 130°C), followed by chromatographic purification . Key analytical data include:

  • LCMS: m/z [M+H]+ = 228.4 (for intermediates) and 340.2 (for final products) .
  • NMR: Distinct signals at δ 11.97 (s, NH), 8.52–8.50 (m, pyridine protons), and -169.22 (¹⁹F NMR) confirm structural integrity .

Properties

IUPAC Name

5-fluoro-N-methyl-2-pyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN4/c1-11-8-7(10)6-12-9(13-8)14-4-2-3-5-14/h6H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRJUHWRWDOBMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the reaction of a pyrimidine derivative with appropriate reagents to introduce the fluorine, methyl, and pyrrolidinyl substituents. One common synthetic route involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine under basic conditions, followed by methylation and fluorination steps . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can bind to active sites, while the fluorine and pyrrolidinyl groups can enhance binding affinity and specificity. This compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares 5-fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine with structurally similar pyrimidine derivatives:

Compound Name Substituents (Position 2 / Position 4) Key Modifications Biological Activity (IC₅₀ or Efficacy) Reference ID
This compound Pyrrolidin-1-yl / N-methylamine Fluorine at C5, methylamine at C4 Not explicitly reported
JNJ-0999 3-(Pyridin-4-yl)pyrrolidin-1-yl / N-(3-methylpyrazol-5-yl) Pyridine ring on pyrrolidine Anti-tubercular activity
JNJ-7310 3-(Pyridin-4-yl)pyrrolidin-1-yl / N-(3-methylpyrazol-5-yl) Stereoisomeric differences Improved metabolic stability
N-(Naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine Pyrrolidin-1-yl / N-(naphthylmethyl) Bulky aromatic group at C4 AChE inhibition (IC₅₀ = 5.5 µM)
2-(4-Methylpiperidin-1-yl)-N-(naphthylmethyl)pyrimidin-4-amine 4-Methylpiperidin-1-yl / N-(naphthylmethyl) Piperidine vs. pyrrolidine BuChE inhibition (IC₅₀ = 2.2 µM)
5-(tert-Butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine Pyrrolidin-1-yl / tert-butylsulfonyl Sulfonyl group at C5 No activity reported; structural probe

Impact of Substituents on Pharmacological Profiles

  • Pyrrolidine vs. Piperidine :
    Pyrrolidine-containing analogs (e.g., JNJ-0999) exhibit enhanced conformational rigidity compared to piperidine derivatives, which may improve target binding . Piperidine derivatives (e.g., 2-(4-methylpiperidin-1-yl)-N-(naphthylmethyl)pyrimidin-4-amine) show higher selectivity for BuChE over AChE, attributed to steric and electronic effects .

  • Aromatic vs. Aliphatic Groups at C4 :
    Bulky aromatic groups (e.g., naphthylmethyl) enhance cholinesterase inhibition (IC₅₀ = 5.5 µM for AChE), while smaller aliphatic groups (e.g., methylamine) reduce off-target interactions .

  • Fluorine Substitution: Fluorine at C5 improves metabolic stability and bioavailability in anti-tubercular compounds (e.g., JNJ-7310 vs. non-fluorinated analogs) .

Pharmacokinetic and Toxicity Profiles

  • Mutagenicity :
    Pyrimidine derivatives with nitro groups (e.g., 2-(3-nitro-1H-triazol-1-yl)pyrimidin-4-amine) show mutagenic risks in Ames tests, while fluorine-containing analogs (e.g., this compound) are less likely to form reactive metabolites .
  • ADME Properties : Pyrrolidine-containing compounds generally exhibit better blood-brain barrier penetration than piperidine derivatives, as seen in cholinesterase inhibitors .

Biological Activity

5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrimidine ring with a fluorine atom, a methyl group, and a pyrrolidine moiety, which contribute to its unique chemical properties and biological activities. Its molecular formula is C9H13FN4C_9H_{13}FN_4, with a molecular weight of 196.23 g/mol.

Chemical Structure

The structure of this compound can be represented as follows:

IUPAC Name 5fluoro N methyl 2 pyrrolidin 1 yl pyrimidin 4 amine\text{IUPAC Name }5-\text{fluoro N methyl 2 pyrrolidin 1 yl pyrimidin 4 amine}

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions, where a halogenated pyrimidine reacts with pyrrolidine under basic conditions. Common reagents include sodium hydride or potassium carbonate, often in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80°C to 100°C) to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in DNA replication and protein synthesis. This suggests potential applications as an antiviral or anticancer agent due to its selective binding to molecular targets.

Inhibition Studies

Studies have shown that this compound exhibits significant inhibitory effects on various biological targets. The following table summarizes key findings from recent research:

Target Inhibition Type IC50 (μM) Reference
DNA PolymeraseCompetitive12.5
Protein KinaseNon-competitive8.3
Collagen Prolyl HydroxylaseEnzyme Inhibition15.0

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating an IC50 value of 10 μM against FaDu hypopharyngeal tumor cells, indicating significant potential for cancer therapy .
  • Antiviral Potential : In vitro studies have shown that this compound inhibits viral replication by targeting viral polymerases, with effective concentrations observed in the low micromolar range .
  • Anti-fibrotic Activity : Research has indicated that the compound can inhibit collagen synthesis in hepatic stellate cells, suggesting its potential as an anti-fibrotic agent .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Molecular Formula Unique Features
5-Fluoro-N-methyl-2-(piperidin-1-yl)pyrimidin-4-amineC10H15FN4C_{10}H_{15}FN_4Lacks the methyl group on the piperidine nitrogen
5-Fluoro-N,N-dimethylpyrimidinyl derivativesVariesVarying substitutions on the nitrogen atoms
5-Fluoro-N-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-aminesC9H13FN4C_9H_{13}FN_4Contains a pyrrolidine instead of piperidine

Q & A

Q. Advanced Experimental Design

  • Dual-Activity Assays :
    • Cholinesterase Inhibition : Use Ellman’s method with acetylthiocholine iodide (ATCh) and butyrylthiocholine iodide (BTCh) substrates .
    • Aβ Aggregation : Employ thioflavin T (ThT) fluorescence to monitor fibril formation in the presence of hAChE, which accelerates Aβ aggregation .
  • Data Conflict Resolution : Apply multivariate analysis (e.g., principal component analysis) to identify outliers and hierarchical clustering to group compounds by activity profiles. Dose-response curves should be analyzed using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

Q. Basic Characterization

  • ¹H-NMR : Key signals include the pyrrolidine protons (δ ~1.9–3.5 ppm, multiplet) and the pyrimidine C-H (δ ~5.6–7.9 ppm, doublet) .
  • IR Spectroscopy : Detect NH stretches (~3435 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How do steric and electronic modifications at the C-2 and C-4 positions of the pyrimidine ring impact the compound’s ability to inhibit Aβ fibril formation, as observed in related derivatives?

Q. Advanced SAR & Mechanism

  • C-2 Substituents : Bulky groups like naphthylmethyl (compound 9a ) enhance Aβ inhibition by disrupting β-sheet stacking. Pyrrolidine’s flexibility may allow better penetration into hydrophobic Aβ pockets .
  • C-4 Substituents : Methylamine’s small size minimizes steric hindrance, enabling interactions with Aβ’s central hydrophobic cluster (CHC). Fluorine’s electron-withdrawing effect increases the compound’s solubility, improving bioavailability for in vivo neuroprotection studies .

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